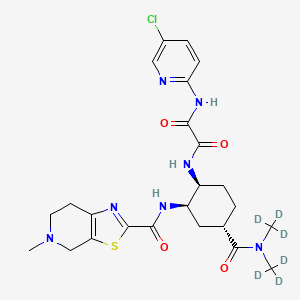

Edoxaban-d6

Descripción general

Descripción

Edoxaban-d6 is a derivative of edoxaban , which is an oral anticoagulant. It belongs to the class of direct oral factor Xa inhibitors . Edoxaban-d6 is used for the prevention and treatment of venous thromboembolism (VTE) , including deep vein thrombosis (DVT) and pulmonary embolism (PE). It is also indicated for the prevention of ischemic stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF) .

Aplicaciones Científicas De Investigación

Anticoagulation Therapy

Edoxaban is a factor Xa inhibitor that is administered once daily . It quickly reaches peak plasma concentrations in 1.5 hours, has a half-life of 10–14 hours, and exhibits highly selective, competitive, concentration-dependent inhibition of human factor Xa . Given the limitations with long-term warfarin therapy, once-daily edoxaban may provide a convenient long-term alternative for patients .

Stroke Prevention

Edoxaban is recommended for the prevention of stroke in patients with atrial fibrillation . The anticoagulant activity of edoxaban is not affected by food intake or ethnicity .

Venous Thromboembolism Treatment

Edoxaban is used for the prevention and treatment of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE) . The rate of major bleeding with edoxaban in the setting of venous thromboembolism has been estimated to be approximately 6.5% per year .

Atrial Fibrillation Management

Edoxaban is used in the management of atrial fibrillation, the most prevalent cardiac arrhythmia . The rate of major bleeding with edoxaban in the setting of atrial fibrillation has been estimated to be approximately 2.3% per year .

Quantification Standard

Edoxaban-d6 is intended for use as an internal standard for the quantification of edoxaban by GC- or LC-MS .

Antioxidant Effects

Edoxaban, an activated blood coagulation factor Xa (FXa) inhibitor, ameliorates kidney disease by suppressing inflammation and tissue fibrosis in animal models . It also suppresses oxidative stress induced by FXa .

Propiedades

IUPAC Name |

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-KUPMTGFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edoxaban-d6 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-thenyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B570330.png)

![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)